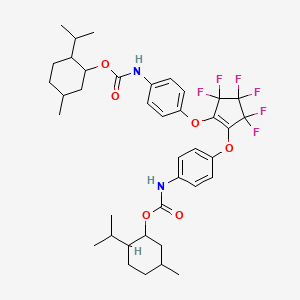
2-Allyl-4-(trifluoromethylthio)anisole, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-4-(trifluoromethylthio)anisole, 95% (2-ATMA-95) is a chemical compound that has been used in a variety of scientific research applications. It has a molecular formula of C7H7F3S and is a colorless liquid with a boiling point of approximately 98°C. This compound is insoluble in water, but soluble in organic solvents such as ethanol, diethyl ether, and chloroform. 2-ATMA-95 is a useful reagent for organic synthesis due to its stability and reactivity.
Applications De Recherche Scientifique
2-Allyl-4-(trifluoromethylthio)anisole, 95% has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of heterocyclic compounds, as a catalyst in the preparation of cyclopropanes, and as a reagent for the synthesis of 1,2-diols. It has also been used in the synthesis of polymers, in the preparation of N-substituted amines, and in the synthesis of unsaturated ketones.
Mécanisme D'action
2-Allyl-4-(trifluoromethylthio)anisole, 95% is an electrophilic compound, meaning that it is capable of reacting with nucleophiles. This is due to its trifluoromethylthio group, which acts as an electron-withdrawing group and facilitates the reaction of the compound with nucleophiles. The reaction of 2-Allyl-4-(trifluoromethylthio)anisole, 95% with nucleophiles is believed to occur through a two-step mechanism, involving the formation of an intermediate carbocation before the reaction is completed.
Biochemical and Physiological Effects
2-Allyl-4-(trifluoromethylthio)anisole, 95% has not been tested for its biochemical or physiological effects, and therefore its effects on the human body are unknown. However, it is known that the compound is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.
Avantages Et Limitations Des Expériences En Laboratoire
2-Allyl-4-(trifluoromethylthio)anisole, 95% has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be easily synthesized in the laboratory. Another advantage is that it is a stable compound and can be stored at room temperature. The main limitation is that it is highly reactive and can interact with biological molecules, so it is important to exercise caution when working with it.
Orientations Futures
There are several potential future directions for research on 2-Allyl-4-(trifluoromethylthio)anisole, 95%. One potential direction is to further explore its reactivity and investigate its potential applications in the synthesis of other compounds. Another potential direction is to investigate its potential uses as a catalyst or reagent in organic synthesis. Additionally, further research could be done to explore its potential effects on biological systems and its biochemical and physiological effects.
Méthodes De Synthèse
2-Allyl-4-(trifluoromethylthio)anisole, 95% can be synthesized from the reaction of anisole and trifluoromethanesulfenyl chloride in the presence of a base such as potassium carbonate or sodium hydroxide. This reaction produces a mixture of 2-Allyl-4-(trifluoromethylthio)anisole, 95% and 3-ATMA-95, with the desired compound being the major product. The reaction can be carried out in a variety of solvents, including dichloromethane, toluene, and acetonitrile.
Propriétés
IUPAC Name |
1-methoxy-2-prop-2-enyl-4-(trifluoromethylsulfanyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3OS/c1-3-4-8-7-9(16-11(12,13)14)5-6-10(8)15-2/h3,5-7H,1,4H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KELCLGYFHQGVDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)SC(F)(F)F)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-[4-(Trifluoromethoxy)phenyl]dimethyl malonate](/img/structure/B6311884.png)

